molecular formula C14H14Si B14668226 1,1-Dimethyl-1H-naphtho[1,8-bc]siline CAS No. 50535-78-9

1,1-Dimethyl-1H-naphtho[1,8-bc]siline

Cat. No.: B14668226
CAS No.: 50535-78-9
M. Wt: 210.35 g/mol
InChI Key: XXMNDGRCRCSZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-1H-naphtho[1,8-bc]siline is a silicon-containing polycyclic heteroaromatic compound characterized by a naphthalene backbone fused with a siline (silicon-containing five-membered ring). Structural analogs (e.g., oxygen- or selenium-containing naphtho-fused systems) suggest that silicon’s larger atomic radius and lower electronegativity may alter conjugation and reactivity compared to carbon or other heteroatoms.

Properties

CAS No.

50535-78-9

Molecular Formula

C14H14Si

Molecular Weight

210.35 g/mol

IUPAC Name

2,2-dimethyl-2-silatricyclo[7.3.1.05,13]trideca-1(12),3,5,7,9(13),10-hexaene

InChI

InChI=1S/C14H14Si/c1-15(2)10-9-12-6-3-5-11-7-4-8-13(15)14(11)12/h3-10H,1-2H3

InChI Key

XXMNDGRCRCSZDP-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C=CC2=CC=CC3=C2C1=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline typically involves the cycloaddition of alkynyl(8-alkynyl-1-naphthyl)silanes with internal alkynes. This reaction is catalyzed by rhodium, and high chemoselectivity can be achieved by employing specific ligands such as P(2-MeOC6H4)3 . The reaction conditions are optimized to ensure efficient formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1,1-Dimethyl-1H-naphtho[1,8-bc]siline are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the starting materials to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1H-naphtho[1,8-bc]siline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro-naphthosilines.

Scientific Research Applications

1,1-Dimethyl-1H-naphtho[1,8-bc]siline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the biosynthesis of prostaglandins . Additionally, its potential anti-cancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally related naphtho-fused heterocycles with diverse heteroatoms (O, S, Se). Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Naphtho-Fused Heterocycles

Compound Name Molecular Formula Molecular Weight Heteroatoms Key Properties/Reactivity Reference
1H,3H-Naphtho[1,8-cd]pyran-1-one C₁₂H₈O₂ 184.19 O δ-lactone structure; stable under ambient conditions. Used in studies of polycyclic aromatic hydrocarbon derivatives .
Naphtho[1,8-cd]-1,2-diselenole C₁₀H₆Se₂ 284.07 Se Diselenole ring; selenium’s polarizability enhances charge-transfer properties. Higher molecular weight compared to sulfur analogs .
1-Phenyl-1H-naphtho[1,2-e][1,3]oxazin-3(2H)-one C₁₈H₁₃NO₂ 275.30 N, O Oxazinone with demonstrated biological activity. Condensed naphthalene system increases aromatic stabilization .
1:8-Dithiophenol C₁₀H₈S₂ 192.29 S Melting point 144°C; oxidizes readily to naphthylene-1:8-disulphide (m.p. 116°C). Forms stable nickel complexes (e.g., C₁₀H₆S₂Ni) .

Key Insights

Electronic Effects: Silicon (hypothetical in 1,1-Dimethyl-1H-naphtho[1,8-bc]siline) has a lower electronegativity than O, S, or Se, which would reduce ring aromaticity but enhance σ-bond stability. Selenium in diselenole systems (e.g., Naphtho[1,8-cd]-1,2-diselenole) exhibits redox-active behavior, unlike oxygen in lactones .

Reactivity: Sulfur-containing 1:8-dithiophenol oxidizes cleanly to disulfides without polysulfide byproducts, a trait valuable in polymer chemistry . Oxazinones (e.g., ) undergo ring-opening reactions under acidic conditions, a feature less likely in silicon-based systems due to Si–C bond stability.

Thermal Stability :

  • Lactones (e.g., 1H,3H-Naphtho[1,8-cd]pyran-1-one) exhibit high thermal stability (decomposition >300°C), whereas selenium analogs may degrade at lower temperatures due to weaker Se–C bonds .

Applications: Diselenoles are explored in organic semiconductors, while oxazinones are prioritized for pharmaceutical synthesis . Silicon analogs could bridge these domains by combining tunable optoelectronic properties with hydrolytic resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.